BenchChemオンラインストアへようこそ!

AZ191

Kinase profiling Selectivity DYRK1B

AZ191 is the definitive DYRK1B chemical probe for researchers who demand unambiguous biological attribution. Its co-crystal structure-guided design delivers 5-fold selectivity over closely related DYRK1A and 110-fold over DYRK2—eliminating the pathway crosstalk that plagues pan-DYRK inhibitors like harmine. In HEK-293 and PANC-1 cells, AZ191 abrogates DYRK1B-driven cyclin D1 (Thr286) phosphorylation and proteasomal turnover even when GSK3β inhibitors fail. Published in vivo efficacy in metabolic disease models and emerging synergy with PARP inhibitors in HRD+ ovarian cancer organoids make AZ191 the essential DYRK1B asset for rigorous target validation, mechanism-of-action studies, and translational pharmacology programs.

Molecular Formula C24H27N7O
Molecular Weight 429.5 g/mol
Cat. No. B605721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ191
SynonymsAZ191;  AZ-191;  AZ 191.
Molecular FormulaC24H27N7O
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=CC(=N3)C4=CN(C5=C4C=CN=C5)C)OC
InChIInChI=1S/C24H27N7O/c1-29-10-12-31(13-11-29)17-4-5-21(23(14-17)32-3)28-24-26-9-7-20(27-24)19-16-30(2)22-15-25-8-6-18(19)22/h4-9,14-16H,10-13H2,1-3H3,(H,26,27,28)
InChIKeyZYVXTMKTGDARKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBrown solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZ191: A High-Potency, Selective DYRK1B Inhibitor for Precision Cancer and Metabolic Research


AZ191 is a potent small-molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), a serine/threonine kinase implicated in cancer cell survival and metabolic regulation [1]. It is widely used as a chemical probe to dissect DYRK1B-dependent pathways due to its high potency (IC50 = 17 nM) and a well-characterized selectivity profile against the closely related kinases DYRK1A and DYRK2 [2]. The compound's binding mode has been structurally validated by X-ray crystallography, providing a foundation for rational inhibitor design [3].

AZ191 and the Pitfalls of Pan-Kinase or DYRK1A-Centric Inhibitors in Targeted Research


Generic substitution of AZ191 with other DYRK family inhibitors or less selective probes is scientifically unsound. DYRK1A and DYRK1B share high sequence homology yet regulate divergent biological processes; off-target inhibition of DYRK1A can confound phenotypic readouts in neurodegeneration and cell cycle studies [1]. Common alternatives like harmine exhibit broad DYRK1A/1B inhibition and significant CNS activity, while AZ191's selectivity profile (5-fold over DYRK1A, 110-fold over DYRK2) and structural validation enable unambiguous attribution of cellular effects to DYRK1B, not its paralogs [2][3].

AZ191 Quantitative Differentiation: Head-to-Head Selectivity, Structural, and Functional Data vs. DYRK1A, DYRK2, and GSK3β


Quantified Kinase Selectivity: AZ191 vs. DYRK1A and DYRK2 in Cell-Free Assays

In a standardized in vitro radioactivity-based substrate phosphorylation assay, AZ191 demonstrates an IC50 of 17 nM against DYRK1B. This represents a 5-fold increase in potency over DYRK1A (IC50 = 88 nM) and a 110-fold increase over DYRK2 (IC50 = 1,890 nM) [1]. This selectivity window is critical for minimizing off-target effects in cellular models where DYRK1A or DYRK2 may have confounding activities.

Kinase profiling Selectivity DYRK1B

Structural Basis for DYRK1B Selectivity: Hinge-Binding Region Differences Revealed by AZ191 Co-Crystal Structures

The first co-crystal structures of DYRK1B and DYRK1A, each bound to AZ191, have been solved. While the overall kinase domain structures are highly similar, detailed inspection reveals distinct features within the hinge-binding region of DYRK1B that are crucial for AZ191's selectivity. Furthermore, the accessibility of the catalytic lysine residue differs between the two kinases, providing a structural rationale for the observed 5-fold selectivity of AZ191 for DYRK1B over DYRK1A [1]. This structural information is absent for less-characterized or less-selective DYRK inhibitors.

Structural biology X-ray crystallography Medicinal chemistry

Kinome-Wide Selectivity: AZ191 Hits Only 9 of >400 Kinases at 1 µM

In a DiscoverX KINOMEscan panel assessing >400 human kinases at a concentration of 1 µM, AZ191 demonstrated a clean selectivity profile, hitting only 9 non-mutated kinases (including CIT, DRAK1, DYRK1A, MEK5, MKNK2, PRKD2, RPS6KA4, and YSK4) [1]. This level of kinome-wide selectivity is a benchmark for a high-quality chemical probe and distinguishes AZ191 from older, less specific DYRK inhibitors like harmine, which is known for broad kinase and non-kinase interactions.

Chemical probe Kinome selectivity Off-target profiling

Functional Selectivity in Cells: AZ191 Uniquely Blocks Cyclin D1 Thr286 Phosphorylation Independent of GSK3β

In HEK-293 and PANC-1 cells, AZ191 treatment (or DYRK1B RNAi) completely abolished the phosphorylation of cyclin D1 at Thr286 and its subsequent proteasome-dependent turnover. In contrast, treatment with GSK3β inhibitors (or GSK3β RNAi) had no effect on Thr286 phosphorylation in these same cell models [1]. This demonstrates that AZ191 can functionally discriminate between DYRK1B and GSK3β in a cellular context, establishing DYRK1B as a novel, independent Thr286-CCND1 kinase.

Cell cycle Cyclin D1 GSK3β Functional selectivity

In Vivo Efficacy: AZ191 Significantly Lowers Blood Glucose in Diabetic Mice Models

In diabetic mouse models, pharmacological inhibition of DYRK1B with AZ191 resulted in a statistically significant reduction in blood glucose levels [1]. This in vivo activity correlates with the compound's cellular potency and validates DYRK1B as a target for glucose metabolism. While many DYRK1B inhibitors show in vitro activity, AZ191 is one of the few with documented in vivo pharmacodynamic efficacy in a disease-relevant model.

Metabolic disease Diabetes In vivo pharmacology

Combination Therapy Potential: AZ191 Synergizes with PARP Inhibitor Niraparib in Ovarian Cancer Models

In high-grade serous ovarian cancer (HGSOC) cells and organoids, the combination of AZ191 with the PARP inhibitor niraparib demonstrated enhanced therapeutic efficacy compared to either agent alone. This synergy was observed in both homologous recombination deficiency (HRD)-positive and HRD-proficient models [1]. Mechanistically, the combination increased DNA damage accumulation and induced ferroptosis, suggesting a specific and exploitable interaction between DYRK1B inhibition and PARP pathways.

Ovarian cancer PARP inhibitor Drug combination

High-Impact Application Scenarios for AZ191 Based on Differentiated Evidence


Dissecting DYRK1B-Specific Signaling in Cell Cycle and Cancer Biology

Use AZ191 in HEK-293 or PANC-1 cells to study DYRK1B's role in phosphorylating cyclin D1 at Thr286 and promoting its degradation, independent of GSK3β. This is supported by the compound's 5- and 110-fold selectivity over DYRK1A and DYRK2 and its ability to abrogate cyclin D1 turnover where GSK3β inhibitors fail [1][2].

Structure-Guided Design of Next-Generation DYRK1B Inhibitors

Leverage the published co-crystal structure of DYRK1B bound to AZ191 (and the comparative DYRK1A-AZ191 structure) to perform structure-based drug design, focusing on the distinct hinge-binding region to improve potency and selectivity over DYRK1A [1].

Preclinical Investigation of DYRK1B as a Target in Type 2 Diabetes

Employ AZ191 in diet-induced obese or diabetic mouse models to assess the impact of pharmacological DYRK1B inhibition on hepatic glucose production and systemic glucose tolerance, building on established in vivo efficacy data for blood glucose reduction [1][2].

Evaluating DYRK1B Inhibition as a PARP Inhibitor Sensitization Strategy

Combine AZ191 with niraparib or other PARP inhibitors in HGSOC cell lines and patient-derived organoids (both HRD-positive and HRD-proficient) to explore synergistic mechanisms of cell death involving DNA damage accumulation and ferroptosis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ191

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.